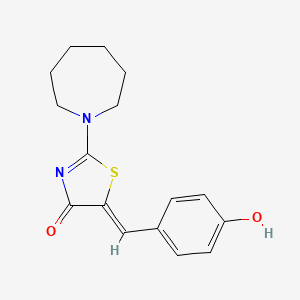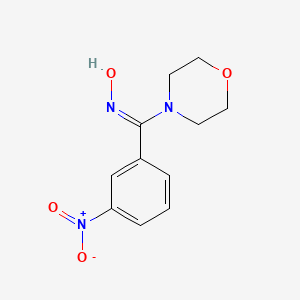![molecular formula C22H22FN3O B5565654 1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)
1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorophenyl piperidine and imidazol compounds often involves multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed reactions, and condensation methods. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl] methyl]-1H-pyrrolo[2,3-b]pyridine utilized electrophilic fluorination of a trimethylstannyl precursor, demonstrating the complexity and precision required in synthesizing such compounds (Eskola et al., 2002).
Molecular Structure Analysis
X-ray crystallography and Hirshfeld surface analysis are common techniques for analyzing the molecular structure of fluorophenyl piperidine derivatives. These analyses reveal the compound's crystal system, space group, and molecular conformations, providing insight into intermolecular interactions and stability. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showcasing the dihedral angles and conformational details of similar compounds (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl piperidine compounds can lead to various bioactive molecules with potential therapeutic applications. For example, compounds synthesized from fluorophenyl and piperidine precursors have been evaluated for neuroleptic activities comparable to known drugs, highlighting their chemical reactivity and potential for drug development (Sato et al., 1978).
Physical Properties Analysis
The physical properties, such as crystalline structure, melting points, and solubility, of fluorophenyl piperidine derivatives, can be significantly influenced by the molecular configuration and substituents. Studies like the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provide valuable data on the crystal system, space group, and hydrogen bonding, which are crucial for understanding the compound's physical behavior (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of fluorophenyl piperidine derivatives, such as reactivity, stability, and interaction with biological molecules, are central to their application in medicinal chemistry. For instance, compounds with fluorophenyl and piperidine motifs have shown various biological activities, including antileukemia and antimicrobial effects, underscoring their chemical versatility and potential for therapeutic use (Yang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design for Kinase Inhibition
Synthetic compounds featuring tri- and tetra-substituted imidazole scaffolds, including those with the biphenyl and piperidine moieties, have been recognized as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a significant role in the release of proinflammatory cytokines. These compounds' design, synthesis, and activity studies aim at improving selectivity and potency for therapeutic applications, particularly by targeting the ATP pocket of the kinase for higher binding efficiency (Scior et al., 2011).
Cytochrome P450 Isoform Inhibition
The comprehensive analysis of small-molecule drugs' metabolism involves understanding their interaction with hepatic Cytochrome P450 (CYP) enzymes. Arylpiperidine derivatives, as part of the metabolic investigation, play a crucial role in assessing potential drug-drug interactions through their interaction with various CYP isoforms. This understanding is pivotal in predicting metabolic pathways and designing safer therapeutic agents (Khojasteh et al., 2011).
Ligand Design for D2-like Receptors
Research into arylcycloalkylamines, including phenyl piperidines, has indicated that arylalkyl substituents can significantly enhance the potency and selectivity of compounds targeting D2-like receptors. This line of investigation holds potential for developing novel antipsychotic agents with improved therapeutic profiles (Sikazwe et al., 2009).
Optoelectronic Material Development
Quinazolines and pyrimidines, including derivatives with biphenyl and piperidine structures, have shown promise in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements, demonstrating the versatility of these compounds beyond pharmaceutical uses (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)phenyl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-25-14-12-24-21(25)17-5-4-13-26(15-17)22(27)20-7-3-2-6-19(20)16-8-10-18(23)11-9-16/h2-3,6-12,14,17H,4-5,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUOYPATTSPMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)



![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)



![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)
